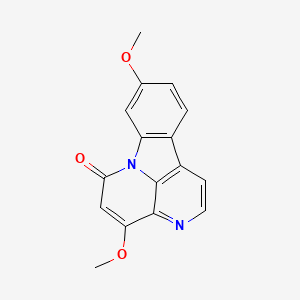
4,9-Dimethoxycanthin-6-one
Vue d'ensemble
Description
4,9-Dimethoxycanthin-6-one is a natural product from Ailanthus altissima . It is a subclass of β-carboline alkaloids isolated from a wide range of species .
Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O3 . The structures of the isolates were elucidated by spectroscopic and mass spectrometric means .Chemical Reactions Analysis
Lysine-specific demethylase 1 (LSD1) reportedly has therapeutic effects on a variety of tumors . LSD1 specifically catalyzes the demethylation of monomethylated and demethylated histone H3 lysine at position 4 (h3k4me1, h3k4me2, h3k4me3) and lysine at position 9 (h3k9me1). This regulated the transcriptional activity of proliferation, apoptosis, and pyroptosis signaling pathway genes .Physical And Chemical Properties Analysis
This compound appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Isolation and Structural Analysis
4,9-Dimethoxycanthin-6-one has been isolated from various natural sources. For instance, it was identified in the bark and wood of Eurycoma longifolia, along with other canthin-6-one alkaloids and β-carboline alkaloids. These compounds' structures were determined using spectroscopic data and chemical evidence, contributing to the understanding of the chemical diversity in natural products (Mitsunaga et al., 1994).
Pharmacokinetics and Metabolism Studies
Research has also been conducted on the pharmacokinetics and tissue distribution of related compounds, such as 4,5-dimethoxycanthin-6-one. A study developed a method for determining these compounds and their major metabolites in rat plasma and tissues, which is essential for understanding the biological behavior of these alkaloids (Miao et al., 2017).
Cytotoxic Activity
Another significant area of research is the cytotoxic activity of canthin-6-one alkaloids. For instance, compounds including this compound were evaluated for their cytotoxic activity against human fibrosarcoma cell lines. Some of these compounds displayed stronger activity than the control, suggesting potential applications in cancer therapy (Miyake et al., 2010).
Anti-inflammatory Properties
Research has also revealed anti-inflammatory properties of canthin-6-one alkaloids. In a study, compounds like this compound were found to inhibit nitric oxide release from cells, indicating potential as anti-inflammatory agents (Zhang et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 4,9-Dimethoxycanthin-6-one is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the demethylation of histone proteins . It has been reported to have therapeutic effects on a variety of tumors .
Mode of Action
This compound acts as a novel inhibitor of LSD1 . It interacts with LSD1 and inhibits its activity, which in turn affects the transcriptional activity of genes involved in proliferation, apoptosis, and pyroptosis signaling pathways .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the transcriptional activity of genes involved in proliferation, apoptosis, and pyroptosis signaling pathways . LSD1 specifically catalyzes the demethylation of monomethylated and demethylated histone H3 lysine at position 4 (h3k4me1, h3k4me2, h3k4me3) and lysine at position 9 (h3k9me1) . This regulation of gene expression leads to changes in the downstream effects of these pathways.
Analyse Biochimique
Biochemical Properties
4,9-Dimethoxycanthin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins . This inhibition affects the transcriptional regulation of genes associated with cell proliferation, apoptosis, and pyroptosis. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2, affecting metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In glioblastoma cells, it inhibits proliferation and induces apoptosis and pyroptosis . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is crucial for inflammatory responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to LSD1, inhibiting its demethylase activity, which leads to changes in histone methylation patterns and subsequent alterations in gene expression . This compound also acts as an uncompetitive inhibitor of CYP1A2, affecting the metabolism of various substrates . These interactions result in the modulation of cellular processes such as apoptosis, proliferation, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as tumor growth inhibition and anti-inflammatory activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 . This metabolism affects the levels of various metabolites and influences metabolic flux. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and epigenetic regulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it interacts with histone proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. The nuclear localization of this compound is essential for its role in regulating gene expression and cellular processes.
Propriétés
IUPAC Name |
4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMNWMYQWQQWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



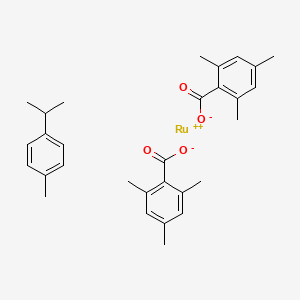
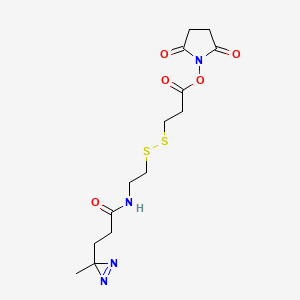
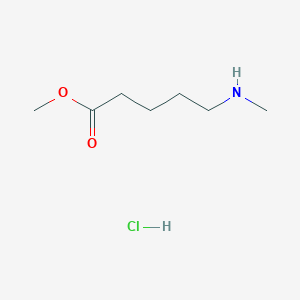
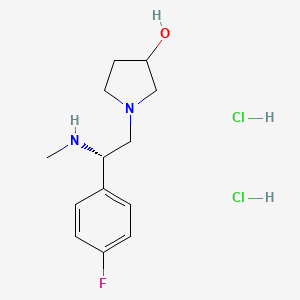
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)
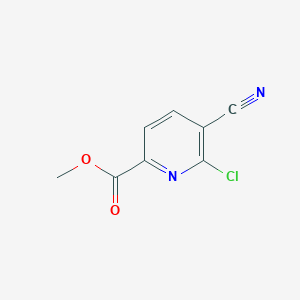

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)
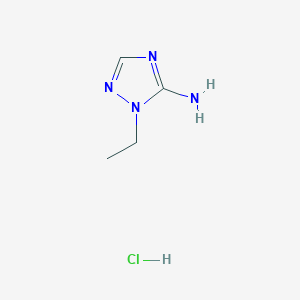
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)
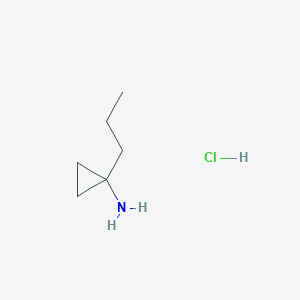
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)
